molecular formula C13H12N2O B13975024 4-[(4-Methylanilino)methylidene]pyridin-3(4H)-one CAS No. 830317-02-7

4-[(4-Methylanilino)methylidene]pyridin-3(4H)-one

Cat. No.: B13975024
CAS No.: 830317-02-7
M. Wt: 212.25 g/mol
InChI Key: XERWSLPKDZXWRD-UHFFFAOYSA-N
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Description

4-[(4-Methylanilino)methylidene]pyridin-3(4H)-one is a heterocyclic compound that features a pyridine ring substituted with a methylanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Methylanilino)methylidene]pyridin-3(4H)-one typically involves the condensation of 4-methylaniline with pyridine-3-carbaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylanilino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as halides, amines, or thiols.

Major Products:

    Oxidation: N-oxides of the original compound.

    Reduction: Corresponding amines.

    Substitution: Derivatives with different substituents replacing the methylanilino group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 4-[(4-Methylanilino)methylidene]pyridin-3(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

  • 4-[(4-Chloroanilino)methylidene]pyridin-3(4H)-one
  • 4-[(4-Nitroanilino)methylidene]pyridin-3(4H)-one
  • 4-[(4-Methoxyanilino)methylidene]pyridin-3(4H)-one

Comparison: Compared to its analogs, 4-[(4-Methylanilino)methylidene]pyridin-3(4H)-one is unique due to the presence of the methylanilino group, which can influence its chemical reactivity and biological activity. The methylanilino group may enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

CAS No.

830317-02-7

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

4-[(4-methylphenyl)iminomethyl]pyridin-3-ol

InChI

InChI=1S/C13H12N2O/c1-10-2-4-12(5-3-10)15-8-11-6-7-14-9-13(11)16/h2-9,16H,1H3

InChI Key

XERWSLPKDZXWRD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=C(C=NC=C2)O

Origin of Product

United States

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